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molecular formula C12H9F3N2O B8303317 2-Pyrazinemethanol, 5-[4-(trifluoromethyl)phenyl]-

2-Pyrazinemethanol, 5-[4-(trifluoromethyl)phenyl]-

Cat. No. B8303317
M. Wt: 254.21 g/mol
InChI Key: ZXIJLNKEBVQMMI-UHFFFAOYSA-N
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Patent
US07115611B2

Procedure details

0.20 g (0.79 mmol) of the above prepared [5-(4-trifluoromethyl-phenyl)-pyrazin-2-yl]-methanol was dissolved in 8 ml of CH2Cl2 and treated dropwise at 0° C. with 0.11 ml (2 eq.) of SOCl2. The reaction mixture was kept at 0° C. for 1 h, at RT for 18 h and 6 h at 30° C. Evaporation of the solvents and dissolution in ether and heptane with consecutive evaporation afforded 0.21 g of pure title compound as light brown solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.11 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[N:10]=[CH:11][C:12]([CH2:15]O)=[N:13][CH:14]=2)=[CH:5][CH:4]=1.O=S(Cl)[Cl:21]>C(Cl)Cl>[Cl:21][CH2:15][C:12]1[CH:11]=[N:10][C:9]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:18])([F:17])[F:1])=[CH:4][CH:5]=2)=[CH:14][N:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C=1N=CC(=NC1)CO)(F)F
Step Two
Name
Quantity
0.11 mL
Type
reactant
Smiles
O=S(Cl)Cl
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Evaporation of the solvents and dissolution in ether
CUSTOM
Type
CUSTOM
Details
heptane with consecutive evaporation

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
ClCC1=NC=C(N=C1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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